molecular formula C21H22ClN5O4 B2925444 ethyl 2-(3-(2-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate CAS No. 919031-25-7

ethyl 2-(3-(2-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

Cat. No. B2925444
CAS RN: 919031-25-7
M. Wt: 443.89
InChI Key: QKRNECXDWYJVHR-UHFFFAOYSA-N
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Description

The compound is an ester, as suggested by the “ethyl acetate” part of the name. Esters are commonly used in a variety of applications, from plastics to perfumes, due to their chemical properties .


Molecular Structure Analysis

The compound contains several functional groups, including an ester group and a purine group (a type of nitrogen-containing heterocycle). These groups can have significant effects on the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

Esters generally have pleasant smells and are often found in fats and oils. They are less polar than carboxylic acids and alcohols, but more polar than ethers .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Imidazole Derivatives : A study outlines the synthesis of imidazole derivatives, including those derived from ethyl 2-(1H-imidazol-1-yl)acetate, and their evaluation against common bacterial strains, indicating their potential antibacterial properties. These compounds were compared with standard antibiotics, suggesting their relevance in developing new antimicrobial agents (Al-badrany et al., 2019).

  • Antimicrobial Activities of Dihydropurinones : Research on the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones has shown these compounds exhibit antimicrobial activities against a panel of bacteria. This highlights the chemical's utility in addressing resistant microbial strains, which is critical for new antibiotic development (Sharma et al., 2004).

  • CRTh2 Receptor Antagonist Development : Another study focused on the hit-to-lead evolution of a novel chemotype of CRTh2 receptor antagonist, illustrating the compound's potential in pharmaceutical applications targeting inflammatory diseases (Pothier et al., 2012).

  • Organic Synthesis Applications : A distinct approach used phosphorus pentoxide in the synthesis of hypoxanthines, showcasing innovative methods to create biologically active purine derivatives. This method emphasizes the compound's role in facilitating the synthesis of molecules with potential pharmacological benefits (Nielsen & Pedersen, 1982).

properties

IUPAC Name

ethyl 2-[2-[(2-chlorophenyl)methyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O4/c1-5-31-16(28)11-25-12(2)13(3)27-17-18(23-20(25)27)24(4)21(30)26(19(17)29)10-14-8-6-7-9-15(14)22/h6-9H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRNECXDWYJVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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